Trans-(3-fluorocyclopentyl)methanamine hydrochloride
CAS No.: 1951441-38-5
Cat. No.: VC6973592
Molecular Formula: C6H13ClFN
Molecular Weight: 153.63
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1951441-38-5 |
|---|---|
| Molecular Formula | C6H13ClFN |
| Molecular Weight | 153.63 |
| IUPAC Name | [(1R,3R)-3-fluorocyclopentyl]methanamine;hydrochloride |
| Standard InChI | InChI=1S/C6H12FN.ClH/c7-6-2-1-5(3-6)4-8;/h5-6H,1-4,8H2;1H/t5-,6-;/m1./s1 |
| Standard InChI Key | WRILACKEWFKWHD-KGZKBUQUSA-N |
| SMILES | C1CC(CC1CN)F.Cl |
Introduction
Chemical Identification and Structural Properties
Trans-(3-fluorocyclopentyl)methanamine hydrochloride belongs to the class of fluorinated cyclopentylamines, characterized by a trans-configuration of substituents on the cyclopentane ring. The compound’s stereochemistry is critical to its interactions in biological systems, as evidenced by its IUPAC name, [(1R,3R)-3-fluorocyclopentyl]methanamine hydrochloride .
Table 1: Molecular and Stereochemical Data
| Property | Value/Description | Source |
|---|---|---|
| CAS No. | 1951441-38-5 | |
| Molecular Formula | C₆H₁₃ClFN | |
| Molecular Weight | 153.63 g/mol | |
| IUPAC Name | [(1R,3R)-3-fluorocyclopentyl]methanamine hydrochloride | |
| SMILES Notation | C1CC@HF.Cl | |
| InChIKey | ZBFGGIJQWMXVBW-PHDIDXHHSA-N |
The trans-configuration ensures that the fluorine and methanamine groups occupy opposite spatial positions on the cyclopentane ring, minimizing steric clashes and optimizing electronic interactions. The hydrochloride salt form improves solubility in polar solvents such as water or methanol, a property critical for laboratory handling and reactivity.
Synthesis and Manufacturing
The synthesis of trans-(3-fluorocyclopentyl)methanamine hydrochloride typically involves multi-step processes starting from fluorinated cyclopentane precursors. While detailed synthetic protocols are proprietary, general methodologies can be inferred from analogous compounds described in patent literature .
Physicochemical and Reactivity Profiles
The compound’s physicochemical properties are influenced by both the fluorine atom and the amine group:
Solubility:
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Polar Solvents: High solubility in water, methanol, and ethanol due to ionic interactions from the hydrochloride salt.
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Nonpolar Solvents: Limited solubility in hexane or diethyl ether.
Reactivity:
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Nucleophilic Reactions: The primary amine participates in alkylation, acylation, and Schiff base formation.
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Salt Exchange: The hydrochloride group can be replaced with other counterions (e.g., sulfate, citrate) to modify solubility.
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Thermal Stability: Decomposes above 200°C, releasing hydrogen chloride and fluorine-containing byproducts.
Applications in Medicinal Chemistry
Fluorinated amines like trans-(3-fluorocyclopentyl)methanamine hydrochloride are pivotal in drug discovery due to fluorine’s ability to enhance metabolic stability and binding affinity. While direct pharmacological data for this compound is limited, structurally related analogs exhibit therapeutic potential:
Table 2: Therapeutic Areas and Mechanisms
The patent WO2015022038A1 emphasizes that 3-substituted cyclopentylamines can inhibit FASN, an enzyme overexpressed in cancer cells, thereby inducing apoptosis . Additionally, fluorine’s electronegativity enhances interactions with hydrophobic enzyme pockets, improving inhibitor potency .
Role in Organic Synthesis
As a chiral building block, this compound enables the construction of enantiomerically pure molecules. Its applications include:
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Pharmaceutical Intermediates: Synthesis of β-amino alcohols or fluorinated heterocycles.
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Agrochemicals: Incorporation into herbicides or pesticides requiring stereochemical precision.
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Ligand Design: Coordination complexes in asymmetric catalysis .
The trans-configuration is particularly valuable for creating spatially defined molecular architectures, as demonstrated in the synthesis of FASN inhibitors .
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